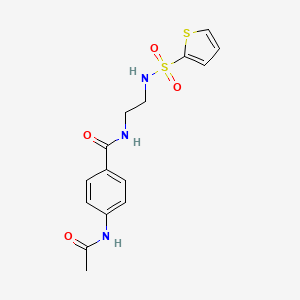

![molecular formula C8H11ClN4 B2669185 (7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine HCl CAS No. 2173108-31-9](/img/structure/B2669185.png)

(7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

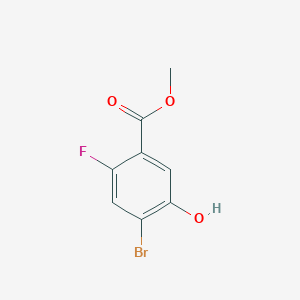

“(7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine HCl” is a chemical compound with the linear formula C8H11ClN4 . It has a molecular weight of 198.65 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis

The molecular structure of “(7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine HCl” is represented by the linear formula C8H11ClN4 .科学的研究の応用

In Vitro Antidiabetic Activity: Compounds 5b, 6c, 7a, and 7b demonstrated excellent antidiabetic action, with IC50 values in the range of 0.252–0.281 mM . These compounds effectively inhibit α-amylase, which plays a role in carbohydrate digestion.

Molecular Docking and ADMET Analysis: Molecular docking studies revealed that hybrids 6c, 7a, and 7b exhibit strong binding affinity with Bacillus paralicheniformis α-amylase. Additionally, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) assessments confirmed their non-toxic nature .

Stability Assessment: Molecular dynamics simulations demonstrated the stability of the hybrid-protein complex formed by compound 5b and 7a within the active sites of α-amylase .

JAK1 Inhibition

BS-34777 also shows promise as a selective inhibitor of Janus kinase 1 (JAK1). Here’s what we know:

Core Scaffold Design: Based on the core scaffold of ®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, researchers identified ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile (BS-34777, or ®-6c) as a potent JAK1 inhibitor .

In Vitro Activity: Compound ®-6c exhibited an impressive IC50 value of 8.5 nM against JAK1, with a selectivity index of 48 over JAK2 .

Halogenated Derivatives

BS-34777 belongs to a series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’. These compounds were synthesized with high yields and investigated for their potential as targeted kinase inhibitors .

特性

IUPAC Name |

(7-methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.ClH/c1-12-4-6(2-9)7-3-10-5-11-8(7)12;/h3-5H,2,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGMTDUDEUXZCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CN=CN=C21)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine HCl | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

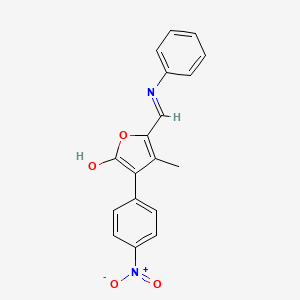

![2-(4-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2669102.png)

![2-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2669105.png)

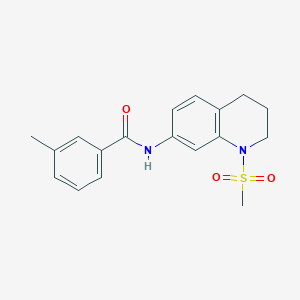

![tert-butyl 3-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate](/img/structure/B2669110.png)

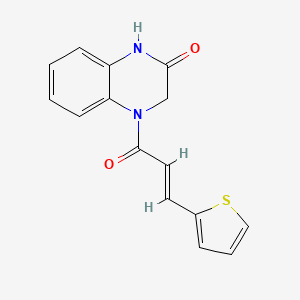

![6-Phenyl-2-[1-(2-pyrazol-1-ylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2669114.png)

![5-[(4-Ethoxyphenyl)amino]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2669115.png)

![2-(5-Methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2669119.png)

![N6-(sec-butyl)-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2669122.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2669124.png)